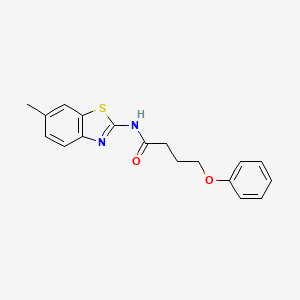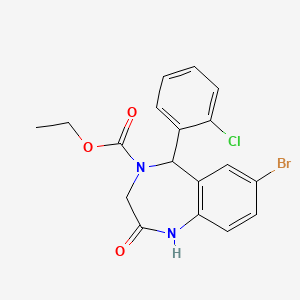![molecular formula C26H28N2O4 B4952424 (1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B4952424.png)
(1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic molecule that features a unique tricyclic structure This compound is characterized by the presence of a chromenyl group and a methoxyphenyl group, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl group: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the tricyclic core: This is typically the most challenging step and may require the use of advanced synthetic techniques such as palladium-catalyzed coupling reactions or radical cyclizations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the tricyclic core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibitors or receptor modulators.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which (1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: shares similarities with other tricyclic compounds that feature chromenyl and methoxyphenyl groups.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has applications in the production of dyes and herbicides.
Trimethoxyphenylsilane: This organotrialkoxysilane is used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(1S,5S,7S)-7-(6-methoxy-2H-chromen-3-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-21-6-3-5-20(14-21)27-15-19-13-23(28-10-4-9-26(19,28)25(27)29)18-11-17-12-22(31-2)7-8-24(17)32-16-18/h3,5-8,11-12,14,19,23H,4,9-10,13,15-16H2,1-2H3/t19-,23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIXMALJMCEFNR-CZZAQMAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C3CC4CN(C(=O)C45N3CCC5)C6=CC(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC(=C2)[C@@H]3C[C@H]4CN(C(=O)[C@@]45N3CCC5)C6=CC(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B4952369.png)
![methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B4952380.png)
![N-(4-cyanophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4952384.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4952390.png)
![N-(4-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4952396.png)
![17-(4-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4952401.png)
![methyl 4-{[(4-chlorophenyl)amino]methyl}benzoate](/img/structure/B4952403.png)

![3-{[4-(2-CHLOROPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4952429.png)
![potassium 4-{[(1H-1,2,4-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B4952432.png)
![2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4952439.png)
![3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4952442.png)
